[2,2'-Binaphthalen]-6-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
843664-77-7 |
|---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
6-naphthalen-2-ylnaphthalen-2-ol |
InChI |
InChI=1S/C20H14O/c21-20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13,21H |
InChI Key |
QRXYCODAJXSIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Binaphthalen 6 Ol and Its Derivatives
Precursor Synthesis and Foundational Coupling Strategies
The construction of the binaphthyl scaffold is the initial and most critical step in the synthesis of [2,2'-Binaphthalen]-6-ol and its derivatives. This is typically achieved through the coupling of two naphthalene (B1677914) units.
The oxidative coupling of 2-naphthol (B1666908) derivatives is a widely employed method for the synthesis of 1,1'-bi-2-naphthol (B31242) (BINOL) and its analogues. nih.govnih.gov This reaction involves the dimerization of two naphthol molecules, typically facilitated by a metal-based oxidizing agent.
Iron(III) chloride (FeCl₃) is a classic and effective reagent for this transformation. brainly.comunits.it The mechanism of the FeCl₃-mediated oxidative coupling of 2-naphthol involves the oxidation of the naphthol to a phenoxy radical. brainly.comnih.gov Two of these radical species then couple to form the C-C bond, yielding the binaphthyl structure. brainly.com Ferric chloride acts as a Lewis acid catalyst, assisting in the removal of a hydrogen atom from the hydroxyl group of the 2-naphthol. brainly.com
| Catalyst/Reagent | Substrate | Product | Key Features |
|---|---|---|---|
| FeCl₃ | 2-Naphthol | 1,1'-Bi-2-naphthol (BINOL) | Proceeds via a radical mechanism; can be performed in solution or solid-state. brainly.comunits.it |
| Cu(II) complexes | 2-Naphthol derivatives | Substituted BINOLs | Can be rendered enantioselective with chiral ligands. acs.orgacs.org |
| Vanadium complexes | 2-Naphthols | Enantioenriched BINOLs | Used in asymmetric oxidative coupling. nih.gov |
In addition to iron, other transition metal complexes, such as those of copper and vanadium, have been developed for the oxidative coupling of naphthols. nih.govacs.orgacs.org These catalytic systems can offer advantages in terms of efficiency and, notably, enantioselectivity when chiral ligands are employed. nih.govacs.orgacs.org For instance, copper-diamine complexes have been shown to catalyze the aerobic oxidative coupling of 2-naphthols, providing an efficient route to binaphthol derivatives. acs.orgacs.org
Cross-coupling reactions are powerful tools for the formation of C-C bonds and are extensively used in the synthesis of biaryl compounds, including binaphthyls.
The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is instrumental in synthesizing a wide range of substituted binaphthyls. hnuejs.edu.vnrsc.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org The synthesis of binaphthyl derivatives via the Suzuki reaction allows for the coupling of two different naphthalenic units, providing access to unsymmetrical binaphthyls. researchgate.net
| Reaction | Catalyst | Coupling Partners | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(0) complexes | Arylboronic acid and Aryl halide/triflate | High tolerance for various functional groups; allows for the synthesis of unsymmetrical binaphthyls. libretexts.orgresearchgate.net |
| Ullmann Reaction | Copper | Two aryl halides | Typically requires high temperatures; useful for synthesizing symmetrical biaryls. organic-chemistry.org |
The Ullmann reaction is another important method for biaryl synthesis, traditionally involving the copper-promoted coupling of two aryl halide molecules. organic-chemistry.org While the classic Ullmann reaction often requires harsh conditions, modern variations have been developed that proceed under milder conditions. The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org This reaction is particularly useful for the synthesis of symmetrical binaphthyls. acs.org
Regioselective Functionalization and Derivatization of the Binaphthyl Core
Once the binaphthyl scaffold is constructed, further functionalization is often necessary to introduce desired properties or to create intermediates for more complex structures. The regioselectivity of these functionalization reactions is of paramount importance.
The direct functionalization of the 1,1'-bi-2-naphthol (BINOL) core is a convenient strategy for synthesizing its derivatives. nih.gov The electronic properties of the BINOL system, particularly the electron-donating nature of the hydroxyl groups, direct electrophilic substitution primarily to the 6- and 6'-positions. nih.govacs.org This is due to the resonance stabilization of the cationic intermediate formed upon electrophilic attack at this position. nih.gov
A variety of substituents can be introduced at the 6,6'-positions of BINOL, including halogens, alkyl groups, and acyl groups. tandfonline.comcambridge.org For example, Friedel-Crafts acylation and alkylation reactions can be employed to introduce carbon-based functional groups at these positions. The ability to selectively functionalize the 6- and 6'-positions is crucial for tuning the steric and electronic properties of BINOL-derived ligands and catalysts. rsc.orgmdpi.com
Bromination is a common and highly regioselective electrophilic substitution reaction for BINOL and its derivatives. nih.gov Treatment of BINOL with bromine typically results in the formation of 6,6'-dibromo-1,1'-bi-2-naphthol in high yield. nih.govrsc.org This high regioselectivity is attributed to the electronic activation of the 6- and 6'-positions by the hydroxyl groups and steric hindrance at other positions. nih.govacs.org
The resulting 6,6'-dibromo-BINOL is a versatile intermediate for further synthetic transformations. nih.govnih.gov The bromine atoms can be replaced by a variety of other functional groups through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the synthesis of a wide array of 6,6'-disubstituted BINOL derivatives. rsc.orgnih.gov Monobromination of BINOL can also be achieved under controlled conditions, providing access to asymmetrically functionalized binaphthyls. nih.gov
| Reagent | Substrate | Product | Conditions |
|---|---|---|---|
| Bromine (Br₂) | (R)-BINOL | (R)-6,6'-DibromoBINOL | CH₂Cl₂ at -75 °C. nih.gov |
| N-Bromosuccinimide (NBS) | BINOL dimethyl ether | 6,6'-DibromoBINOL dimethyl ether | Refluxing acetonitrile. acs.org |
Sulfonation is another important electrophilic aromatic substitution reaction that can be performed on the binaphthyl core. The reaction of 2,2'-dihydroxy-1,1'-binaphthyl with sulfur trioxide can lead to the formation of sulfonic acid derivatives. researchgate.net The position of sulfonation can be influenced by the reaction conditions, including the amount of sulfonating agent used. researchgate.net For instance, under certain conditions, sulfonation occurs at the 6- and 6'-positions. researchgate.net
Other electrophilic substitution reactions, such as nitration, can also be used to functionalize the binaphthyl skeleton. These reactions provide access to a range of derivatives with different electronic properties, which can be valuable for various applications in catalysis and materials science. The regioselectivity of these reactions is generally governed by the same principles of electronic activation by the hydroxyl groups. vedantu.com
Synthesis of Specific this compound Derivatives
The strategic modification of the this compound core structure yields derivatives with tailored functionalities. These synthetic routes are designed to introduce specific chemical groups such as boronic acids, carboxylic acids, ethers, silyl groups, and phosphines, each imparting unique properties to the final molecule.
The introduction of a boronic acid group onto the binaphthyl skeleton is a key transformation, as these derivatives are versatile intermediates in cross-coupling reactions, most notably the Suzuki coupling. The synthesis of compounds like [2,2'-Binaphthalen]-6-ylboronic acid typically begins with a halogenated binaphthyl precursor, such as a 6-bromo derivative. A common and effective method involves a direct lithiation strategy. This is achieved by treating the 6-bromo-binaphthyl compound with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting lithiated intermediate is then quenched with a trialkyl borate, like trimethyl borate, followed by acidic workup to yield the desired boronic acid. acs.org This protecting-group-free protocol allows for the efficient creation of the C-B bond with retention of the binaphthyl's axial chirality. acs.org
Table 1: Synthetic Overview for [2,2'-Binaphthalen]-6-ylboronic Acid
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Halogen-Lithium Exchange | 6-Bromo-[2,2'-Binaphthalen]-6-ol derivative, n-BuLi | Generation of a nucleophilic organolithium intermediate at the 6-position. acs.org |
| 2 | Borylation | Trialkyl borate (e.g., B(OMe)₃) | Introduction of the boron moiety. |
| 3 | Hydrolysis | Acidic workup (e.g., HCl) | Conversion of the boronate ester to the final boronic acid. |
Binaphthyl derivatives featuring carboxylic acid groups, such as [2,2'-Binaphthalene]-6,6'-dicarboxylic acid, are of significant interest as chiral ligands and as building blocks for metal-organic frameworks (MOFs). cd-bioparticles.netcymitquimica.com The synthesis can be achieved through the carboxylation of an organometallic intermediate. A viable route starts from a 6,6'-dihalo-binaphthyl precursor. This precursor undergoes a lithium-halogen exchange reaction, followed by carboxylation of the resulting organolithium intermediate. cardiff.ac.uk An alternative approach involves quenching the lithiated species with a suitable electrophile like dimethyl carbonate, which provides the corresponding methyl ester. acs.org This ester can then be hydrolyzed under basic or acidic conditions to afford the final dicarboxylic acid.
The conversion of the hydroxyl groups of binaphthols into ethers is a common strategy to modify their solubility, coordinating ability, and steric profile. The synthesis of methoxy-substituted binaphthols, for instance, can be efficiently carried out via Williamson ether synthesis. google.comnih.gov This method involves deprotonating the hydroxyl groups with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent. google.com The resulting alkoxide is then treated with an etherifying agent like dimethyl sulfate or an alkyl halide. google.com The reaction temperature is a critical parameter, as temperatures above 127 °C can accelerate the racemization of chiral binaphthyl compounds. google.com In addition to classical methods, iron-catalyzed protocols have been developed for the direct etherification of alcohols, offering an alternative route. nih.gov Enzymatic methods have also been explored for enantioselective mono-etherification reactions. acs.org
Table 2: Common Reagents for Binaphthol Etherification
| Reagent Type | Examples | Role in Synthesis |
|---|---|---|
| Base | Sodium hydroxide, Potassium hydroxide, Sodium carbonate | Deprotonates the hydroxyl group to form a nucleophilic alkoxide. google.com |
| Etherifying Agent | Dimethyl sulfate, Ethyl sulfate, Alkyl halides (chlorides, bromides) | Provides the alkyl group that is transferred to the oxygen atom. google.com |
| Solvent | Polar solvents (ε = 5–50) | Dissolves reactants and facilitates the reaction. google.com |
Silyl groups can be introduced onto the binaphthyl framework to enhance steric bulk and modify electronic properties. The first synthesis of optically active 2,2'-bis-silyl-substituted 1,1'-binaphthyl derivatives was achieved through the direct bis-silylation of a chiral 2,2'-dibromo-1,1'-binaphthyl (DBBN) precursor. researchgate.net The process involves a halogen-metal exchange using n-butyllithium at low temperature, followed by the addition of a silyl chloride, such as trimethylsilyl chloride or dimethylphenylsilyl chloride. This method yields compounds like (R)-(+)-2,2'-bis(trimethylsilyl)-1,1'-binaphthyl. researchgate.net
Chiral binaphthyl-based phosphines and phosphites are a cornerstone of asymmetric catalysis, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) being a prominent example. semanticscholar.orgrsc.orgresearchgate.netnih.gov The synthesis of these ligands typically starts from enantiomerically pure 1,1'-bi-2-naphthol (BINOL). rsc.orgresearchgate.net A highly effective and common route involves a two-step process:
Activation of Hydroxyl Groups : The hydroxyl groups of BINOL are first converted into more reactive leaving groups. A standard procedure is the reaction with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) in the presence of a base like pyridine to form the corresponding ditriflate. orgsyn.org
Phosphinylation : The binaphthyl ditriflate is then subjected to a cross-coupling reaction with a phosphine source, such as diphenylphosphine. This step is often catalyzed by a nickel(II) complex, for example, [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe). orgsyn.org
This methodology allows for the large-scale synthesis of enantiopure phosphine ligands, which are crucial for producing optically active products in a variety of metal-catalyzed reactions. rsc.orgresearchgate.net
Enantioselective Synthesis and Racemic Resolution Techniques
The axial chirality of this compound and its derivatives is the source of their utility in asymmetric synthesis. nih.govwikipedia.org Consequently, methods to obtain these compounds in enantiomerically pure form are of paramount importance. This can be accomplished either by synthesizing a single enantiomer directly (enantioselective synthesis) or by separating a 50:50 mixture of enantiomers (racemic resolution). libretexts.orgwikipedia.org
Enantioselective Synthesis: The most prevalent method for the enantioselective synthesis of binaphthols is the asymmetric oxidative coupling of 2-naphthol or its derivatives. wikipedia.orgmdpi.com This approach utilizes a transition-metal catalyst complexed with a chiral ligand to control the stereochemical outcome of the C-C bond formation. Various catalytic systems have been developed, including those based on copper, iron, vanadium, and ruthenium. mdpi.com For example, the oxidative coupling of 2-naphthol can be catalyzed by a copper(II) chloride complex with (S)-(+)-amphetamine as the chiral ligand to produce (S)-BINOL. wikipedia.org Similarly, chiral Fe(II)-diphosphine oxide complexes have been used for the enantioselective aerobic coupling of 2-naphthol derivatives, achieving high yields and good enantiomeric excesses. mdpi.com
Racemic Resolution Techniques: When a synthetic route produces a racemic mixture, resolution techniques are employed to separate the enantiomers. libretexts.orgopenstax.org
Formation of Diastereomeric Salts: This is the most common resolution method. wikipedia.org A racemic mixture of a chiral acid (or base) is reacted with an enantiomerically pure chiral base (or acid) to form a mixture of diastereomeric salts. libretexts.orglumenlearning.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org For instance, racemic [1,1'-binaphthalene]-2,2'-dicarboxylic acid has been resolved using chiral amines like (R)-(-)-1-cyclohexylethylamine. cardiff.ac.uk After separation, the pure enantiomer is recovered by reversing the salt formation. libretexts.org
Enzymatic Resolution: Enzymes can exhibit high enantioselectivity. One method involves the esterification of BINOL with an acyl chloride. A specific enzyme, such as cholesterol esterase, can then selectively hydrolyze one enantiomer of the resulting diester while leaving the other untouched, allowing for their separation. wikipedia.org
Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It employs a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. wikipedia.org
Inclusion Complexation: Specific chiral molecules can form crystalline inclusion compounds with only one enantiomer of a racemic mixture. For example, the alkaloid N-benzylcinchonidinium chloride forms a complex with (S)-BINOL that has different solubility properties than the complex with (R)-BINOL, enabling their separation. wikipedia.org
Table 3: Comparison of Racemic Resolution Techniques for Binaphthols
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different solubilities. wikipedia.orglumenlearning.com | Scalable, widely applicable. | Requires a suitable chiral resolving agent; can be laborious. wikipedia.org |
| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme. wikipedia.org | High selectivity, mild conditions. | Enzyme specificity can be limiting; may not be suitable for all substrates. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. wikipedia.org | High separation efficiency, applicable to small quantities. | Can be expensive for large-scale separations. |
| Inclusion Complexation | Selective crystallization with a chiral host molecule. wikipedia.org | Can be highly selective. | Finding a suitable host molecule can be challenging. |
Diastereomeric Salt Formation and Crystallization-Based Resolution
The classical method of resolving a racemic mixture of this compound or its derivatives involves the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the different physical properties of diastereomers, such as solubility, allowing for their separation by fractional crystallization.
The process begins with the reaction of the racemic binaphthyl compound, which is acidic due to its phenolic hydroxyl group, with a chiral base. Commonly employed chiral resolving agents include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as 1-phenylethanamine. The choice of the resolving agent and the solvent system is crucial and often determined empirically to achieve efficient separation.
Upon salt formation, a mixture of two diastereomers is generated in solution. Due to their distinct crystalline structures and intermolecular interactions, one diastereomer will typically exhibit lower solubility in a given solvent and preferentially crystallize out of the solution. This allows for its separation by filtration. The enantiomerically enriched binaphthyl compound can then be recovered by treating the separated diastereomeric salt with an acid to break the ionic bond and remove the chiral resolving agent.
While a powerful technique, the efficiency of diastereomeric salt resolution is highly dependent on the specific pairing of the racemic compound and the resolving agent, as well as the crystallization conditions.
Table 1: Chiral Resolving Agents for Diastereomeric Salt Formation
| Resolving Agent | Type |
|---|---|
| Brucine | Chiral Base (Alkaloid) |
| Strychnine | Chiral Base (Alkaloid) |
| Quinine | Chiral Base (Alkaloid) |
| 1-Phenylethanamine | Chiral Base (Synthetic) |
| (+)-Tartaric acid | Chiral Acid |
| (-)-Mandelic acid | Chiral Acid |
Chiral Auxiliary-Mediated Synthesis
An alternative to resolution is the use of a chiral auxiliary in the synthetic sequence to induce stereoselectivity. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary can be removed.
In the context of synthesizing this compound derivatives, a chiral auxiliary could be attached to a precursor molecule to control the atroposelective coupling of the two naphthalene rings. For instance, a prochiral binaphthyl precursor could be derivatized with a chiral auxiliary, and a subsequent ring-closing or coupling reaction would proceed with a facial bias imposed by the auxiliary, leading to the preferential formation of one atropisomer.
Various chiral auxiliaries have been developed and are employed in asymmetric synthesis. These are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. The selection of the appropriate chiral auxiliary is critical for achieving high diastereoselectivity in the key bond-forming step. The auxiliary must be robust enough to withstand the reaction conditions and easily cleavable without causing racemization of the product.
Scalable Synthetic Approaches and Process Development
The transition from a laboratory-scale synthesis to a large-scale industrial process for producing enantiopure this compound presents several challenges. Key considerations for process development include the cost and availability of starting materials and reagents, the efficiency and safety of the chemical transformations, and the robustness and reproducibility of the process.
For methods involving diastereomeric salt resolution, process optimization would focus on maximizing the yield and optical purity of the desired enantiomer. This involves screening a variety of resolving agents and solvent systems to identify the most effective combination. Furthermore, developing efficient methods for the recovery and recycling of the resolving agent is crucial for the economic viability of the process.
Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, is another scalable approach. For example, a practical and scalable kinetic resolution of various BINOL derivatives has been demonstrated using an ammonium (B1175870) salt catalyzed reaction, achieving high enantiomeric ratios. nih.govresearchgate.net Such methods, if applicable to this compound, could provide an efficient route to the enantiopure material on a larger scale.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Brucine |
| Strychnine |
| Quinine |
| 1-Phenylethanamine |
| (+)-Tartaric acid |
| (-)-Mandelic acid |
| (+)-Camphor-10-sulfonic acid |
Reactivity and Chemical Transformations of 2,2 Binaphthalen 6 Ol Scaffolds
Electrophilic Aromatic Substitution Reactions on the Binaphthalene Ring System
The [2,2'-Binaphthalen]-6-ol ring system is highly susceptible to electrophilic aromatic substitution (EAS), primarily due to the activating nature of the hydroxyl (-OH) group. As a powerful electron-donating group, the hydroxyl substituent significantly increases the electron density of the naphthalene (B1677914) ring to which it is attached, making it more nucleophilic and thus more reactive towards electrophiles. organic-chemistry.orgacs.org This activation is not uniform across the ring; the -OH group acts as an ortho, para-director, meaning that incoming electrophiles are preferentially directed to the positions ortho and para to the hydroxyl group. acs.orgwikipedia.org
For the 6-hydroxy-naphthalen-2-yl moiety, the positions ortho to the -OH group are C5 and C7, while the para position is C8 (relative to the C-C bond linking the naphthalenes). The inherent reactivity of the naphthalene system also favors substitution at the α-positions (C1, C4, C5, C8) over the β-positions (C2, C3, C6, C7). wikipedia.org Consequently, electrophilic attack is most likely to occur at the C5 and C7 positions, which are both ortho to the activating hydroxyl group and are also α-positions on that specific ring.
Common electrophilic aromatic substitution reactions applicable to this scaffold include:
Halogenation: Bromination and chlorination can be achieved using reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) and chlorine (Cl₂), often in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃ when the ring is less activated. acs.orgsynarchive.comuh.edu However, the strong activation by the hydroxyl group may allow for halogenation under milder conditions, sometimes even without a catalyst. acs.org
Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgwikipedia.org The reaction conditions must be carefully controlled to prevent over-nitration or oxidation, especially on such an activated system.
Friedel-Crafts Reactions: These reactions allow for the introduction of alkyl (alkylation) or acyl (acylation) groups. researchgate.netrsc.org Friedel-Crafts alkylation involves reacting the binaphthol with an alkyl halide in the presence of a strong Lewis acid catalyst (e.g., AlCl₃). rsc.org Friedel-Crafts acylation, which introduces a ketone functionality, is performed with an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. acs.org The acylation reaction is generally preferred as it is less prone to poly-substitution and carbocation rearrangements that can complicate alkylation reactions. rsc.org
The regioselectivity of these reactions is a critical aspect, dictated by the powerful directing effect of the hydroxyl group on the this compound skeleton.
| Reaction | Typical Reagents | Electrophile | Expected Major Positions of Substitution on this compound |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ or NBS | Br⁺ | C5, C7 |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C5, C7 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | C5, C7 |
Oxidation and Reduction Pathways of Binaphthol Moieties
The phenolic nature of this compound and the extended π-system of the binaphthyl core make them amenable to various oxidation and reduction reactions. These transformations can either modify the hydroxyl group, alter the aromatic system, or involve the binaphthyl scaffold in redox processes as a ligand.
Oxidation Pathways:
A primary oxidation pathway for binaphthols is their conversion to binaphthoquinones. This transformation is significant as quinones are a class of compounds with important biological and material properties. The oxidation of 6,6'-dihydroxylated binaphthols to the corresponding out-out-binaphtho-ortho-quinone can be achieved using reagents like o-iodoxybenzoic acid (IBX). researchgate.net Similarly, 8,8'-dihydroxylated binaphthols can be selectively oxidized to binaphtho-para-quinones using catalysts such as Co-salen complexes. researchgate.net For a monosubstituted binaphthol like this compound, oxidation could potentially lead to a naphthoquinone on the hydroxylated ring. Reagents like cerium ammonium (B1175870) nitrate (B79036) (CAN) are effective for the oxidation of naphthols and can be used to synthesize binaphthoquinones. acs.orgrsc.org
Another crucial oxidative process is the oxidative coupling of naphthols to form the binaphthyl scaffold itself. While this is a synthetic route to binaphthols rather than a reaction of them, it underscores the redox activity of the naphthol unit. This coupling is often catalyzed by transition metal salts, including those of iron(III), copper(II), manganese(III), and cerium(IV). acs.orgresearchgate.netscripps.edu For instance, the aerobic oxidative coupling of 2-naphthol (B1666908) derivatives can be efficiently catalyzed by copper complexes, such as those formed with CuCl and TMEDA (tetramethylethylenediamine). researchgate.net
Reduction Pathways:
The reduction of the binaphthyl system typically involves modifying substituents or participating in catalytic reduction cycles. While the aromatic naphthalene rings themselves are relatively resistant to reduction and require harsh conditions like catalytic hydrogenation with catalysts such as rhodium or ruthenium, the true utility of binaphthols in reduction chemistry is often expressed through their use as chiral ligands.
A prominent example is the formation of chiral reducing agents from 1,1'-bi-2-naphthol (B31242) (BINOL). When BINOL is reacted with lithium aluminum hydride (LiAlH₄), it forms a binaphthol-modified aluminum hydride reagent. wikipedia.org This chiral complex, known as BINAL (lithium dihydrido(binaphthoxy)aluminate), is a highly effective and enantioselective reducing agent for prochiral ketones, converting them to chiral secondary alcohols with high optical purity. wikipedia.org This demonstrates a key reduction pathway where the binaphthol moiety is not reduced itself but is integral to a reagent that performs stereoselective reductions.
| Transformation | Reactant Type | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Oxidative Coupling | 2-Naphthol derivatives | Fe(III), Cu(II), Mn(III), CAN | (±)-Binaphthols | acs.org |
| Asymmetric Oxidative Coupling | 2-Naphthol derivatives | Chiral Diamine-Copper Complexes | Enantioenriched Binaphthols | researchgate.net |
| Oxidation to Quinone | Hydroxylated Binaphthols | IBX, Co-salen, CAN | Binaphthoquinones | researchgate.netrsc.org |
| Formation of Chiral Reducing Agent | BINOL + LiAlH₄ | - | BINAL (Chiral Hydride Reagent) | wikipedia.org |
Cross-Coupling Reactions Involving Binaphthyl-Based Intermediates
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound scaffold can be readily adapted to participate in these powerful transformations. To act as the electrophilic partner in a cross-coupling reaction, the phenolic hydroxyl group must first be converted into a better leaving group, most commonly a triflate (-OTf) or a halide (e.g., -Br, -I). acs.orgscripps.edu This conversion activates the corresponding carbon position for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. scripps.edu
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. scripps.edu A binaphthyl triflate, derived from this compound, can be effectively coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃). researchgate.netscripps.edu This method is exceptionally versatile for synthesizing complex biaryl and polyaryl structures. Homocoupling of naphthyl triflates using bis(pinacolato)diboron (B136004) can also be used to generate symmetric binaphthyls. acs.orgresearchgate.net
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl/vinyl halide or triflate and a terminal alkyne. nih.govwikipedia.orgmdpi.com It is co-catalyzed by palladium and copper(I) complexes and requires a base, such as an amine. nih.govresearchgate.net A halogenated derivative of this compound could be coupled with various alkynes to introduce phenylethynyl groups, extending the π-conjugation of the binaphthyl system. acs.org The reactivity of the halide partner typically follows the order I > Br > Cl. wikipedia.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. acs.orgrsc.org This reaction is noted for its high functional group tolerance and its ability to form bonds between all hybridizations of carbon atoms. acs.org It has been successfully employed in the atroposelective synthesis of chiral binaphthalenes. wikipedia.org
Heck Reaction: This reaction involves the coupling of an aryl or vinyl halide/triflate with an alkene to form a substituted alkene. nih.govrsc.org The reaction is catalyzed by a palladium complex and requires a base. nih.gov While less common for biaryl synthesis, it could be used to append vinyl groups to the binaphthyl scaffold, starting from a triflate or halide derivative. The BINAP ligand, derived from BINOL, is a prominent chiral ligand used to induce enantioselectivity in Heck reactions. nih.gov
| Reaction Name | Electrophile (Binaphthyl-Based) | Nucleophile | Catalyst System | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Binaphthyl-OTf, Binaphthyl-Br/I | R-B(OH)₂ | Pd(0) complex + Base | C(sp²)-C(sp²), C(sp²)-C(sp) |
| Sonogashira | Binaphthyl-Br/I | Terminal Alkyne | Pd(0) complex + Cu(I) + Base | C(sp²)-C(sp) |
| Negishi | Binaphthyl-OTf, Binaphthyl-Br/I/Cl | R-ZnX | Pd(0) or Ni(0) complex | C(sp²)-C(sp³), C(sp²)-C(sp²), C(sp²)-C(sp) |
| Heck | Binaphthyl-OTf, Binaphthyl-Br/I | Alkene | Pd(0) complex + Base | C(sp²)-C(sp²) (vinyl) |
Rearrangement Reactions in Binaphthol Chemistry
The unique structural and stereochemical features of the binaphthol framework allow it to participate in and influence specific rearrangement reactions. These transformations often leverage the molecule's axial chirality to control the stereochemical outcome of the product.
Wittig Rearrangements and Related Processes
The Wittig rearrangement is a sigmatropic reaction involving the transformation of an ether into an alcohol under strongly basic conditions. libretexts.org The two main variants are the acs.orgresearchgate.net-Wittig and researchgate.netnih.gov-Wittig rearrangements. wikipedia.orgscripps.edu
The acs.orgresearchgate.net-Wittig rearrangement is a concerted, pericyclic process that converts allylic ethers into homoallylic alcohols. organic-chemistry.orgwikipedia.org It proceeds through a five-membered cyclic transition state at low temperatures and is known for its high degree of stereocontrol. organic-chemistry.orgwikipedia.org An ether derived from this compound, where an allyl group is attached to the phenolic oxygen, could potentially undergo a acs.orgresearchgate.net-Wittig rearrangement upon deprotonation of the carbon adjacent to the ether oxygen.
The researchgate.netnih.gov-Wittig rearrangement proceeds through a different, non-concerted radical dissociation-recombination mechanism. wikipedia.org This pathway becomes competitive at higher temperatures and involves the migration of an alkyl group from the ether oxygen to the adjacent carbanion. scripps.edu A significant application of this rearrangement has been demonstrated in binaphthol chemistry. Simple axially chiral monoalkylated BINOL derivatives can be converted into enantiomerically pure 1,1'-binaphthalene-2-α-arylmethanol-2'-ols (Ar-BINMOLs). researchgate.net This transformation occurs via a researchgate.netnih.gov-Wittig rearrangement and represents a powerful example of axial-to-central chirality transfer, where the established axial chirality of the BINOL starting material dictates the stereochemistry of the newly formed sp³ stereocenter. researchgate.net
Axial-to-Central Chirality Transfer Phenomena
A cornerstone of binaphthol chemistry is the concept of chirality transfer, where the stable axial chirality of the binaphthyl backbone is used to control the formation of new stereogenic centers. researchgate.netnih.gov The high rotational barrier of the C-C single bond connecting the two naphthalene rings ensures that the (R) and (S) atropisomers are configurationally stable, making them excellent chiral scaffolds. acs.org
This principle is widely exploited in asymmetric catalysis, where ligands derived from BINOL create a well-defined chiral environment around a metal center, inducing high enantioselectivity in reactions. rsc.org Beyond catalysis, the binaphthyl unit can directly participate in reactions where its chirality is transferred to the product.
The aforementioned researchgate.netnih.gov-Wittig rearrangement to form Ar-BINMOLs is a prime example of axial-to-central chirality transfer . researchgate.net Here, the stereochemical information encoded in the chiral axis is directly translated into a new chiral center with high diastereoselectivity. researchgate.net
Another related process involves the central-to-axial chirality transfer , where a pre-existing stereocenter is used to control the formation of a chiral axis during the synthesis of a biaryl. This concept has been applied in the synthesis of axially chiral 2-naphthylpyrroles. The process involves an enantioselective 1,3-dipolar cycloaddition to create a pyrrolidine (B122466) with defined stereocenters, followed by an oxidation step that aromatizes the ring to a pyrrole. During this aromatization, the stereochemical information from the original centers is transferred to establish the axial chirality of the final product with high atroposelectivity. acs.org
These phenomena highlight the sophisticated stereochemical interplay within the binaphthyl system, making it a valuable tool for the construction of complex, enantiomerically pure molecules.
| Process | Transformation Type | Starting Material Feature | Product Feature | Key Observation |
|---|---|---|---|---|
| researchgate.netnih.gov-Wittig Rearrangement | Axial-to-Central | Axially chiral monoalkylated BINOL | Diol with sp³ stereocenter (Ar-BINMOL) | Chiral axis directs the formation of a new chiral center. researchgate.net |
| Aromatization | Central-to-Axial | Enantioenriched pyrrolidine with stereocenters | Axially chiral 2-naphthylpyrrole | Chiral centers are destroyed to create a new chiral axis. acs.org |
| Asymmetric Catalysis | Chirality Induction | Axially chiral BINOL-derived ligand | Enantioenriched product | Chiral ligand creates a chiral environment for the reaction. rsc.org |
Chirality and Stereochemical Considerations in Binaphthol Systems
Principles of Axial Chirality and its Manifestation in Binaphthyls
Axial chirality occurs in molecules that possess a "chiral axis," which is an axis about which a set of substituents is arranged in a spatial arrangement that is not superimposable on its mirror image. wikipedia.org In the case of [2,2'-Binaphthalen]-6-ol and other 1,1'-binaphthyl derivatives, the chiral axis is the C1-C1' single bond connecting the two naphthalene (B1677914) rings. nih.gov
Rotation around this σ-bond is significantly restricted by the steric hindrance between the substituents at the ortho-positions (2, 2', 8, and 8') of the naphthalene rings. wikipedia.orgacs.org For rotation to occur, these groups would need to pass by each other, which would require a substantial amount of energy to overcome the repulsive steric interactions. This energy barrier is high enough to prevent free rotation at room temperature, effectively "locking" the two naphthalene rings at a specific dihedral angle. wikipedia.org This results in two stable, enantiomeric conformations, termed atropisomers. princeton.edu The term "atropisomer" is derived from the Greek words "a" (not) and "tropos" (turn), signifying isomers that arise from an inability to turn or rotate. wikipedia.orgprinceton.edu
The absolute configuration of these atropisomers is designated as (Ra) or (Sa) based on the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. wikipedia.org To assign the configuration, one views the molecule along the chiral axis and assigns priorities to the four relevant ortho groups (two on the "near" ring and two on the "far" ring). The groups on the near ring are given higher priority than those on the far ring. If the path from the highest to the lowest priority group is clockwise, the configuration is (Ra); if it is counter-clockwise, the configuration is (Sa). princeton.edu
Control of Enantioselectivity in Synthetic Transformations
The well-defined and stable chiral scaffold of binaphthol derivatives makes them highly effective as ligands and catalysts in asymmetric synthesis. nih.govnih.gov By coordinating to a metal center or acting as an organocatalyst, the chiral environment of the binaphthol derivative can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. nih.gov
Derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) are widely used in a variety of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. mdpi.comacs.org For instance, binaphthol-modified lithium aluminum hydride reagents have been successfully applied in the enantioselective reduction of carbonyl compounds. acs.org Similarly, palladium catalysts bearing binaphthyl-based ligands, such as those derived from mono-N-protected amino acids (MPAAs), have been developed for asymmetric C-H activation reactions. acs.org
The substitution pattern on the binaphthyl core, such as the hydroxyl group at the 6-position in this compound, can modulate the electronic and steric properties of the ligand. This, in turn, influences its catalytic activity and the level of enantioselectivity achieved. Functional groups can be introduced at various positions (e.g., 3, 4, 5, 6) to fine-tune the catalyst for specific applications. nih.gov Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, is another powerful strategy that often employs binaphthol derivatives to produce highly enantioenriched compounds. mdpi.comacs.org
| Reaction Type | Catalyst/Ligand System | Substrate Type | Typical Enantioselectivity | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | BINOL-modified LiAlH₄ | Ketones | High | acs.org |
| Asymmetric C-H Activation | Pd(OAc)₂ / NOBINAc Ligand | Homobenzyltriflamides | High | acs.org |
| Kinetic Resolution (Acylation) | N-Heterocyclic Carbene (NHC) | 1,1'-Biaryl-2,2'-diols | ≥99% ee | acs.org |
| Asymmetric Oxidative Coupling | Chiral Fe(II)-diphosphine oxide complex | 2-Naphthols | 60-85% ee | mdpi.com |
Mechanistic Studies of Chiral Induction and Recognition
Understanding the mechanism by which chiral information is transferred from a binaphthol-based catalyst to a substrate is crucial for designing more efficient and selective catalysts. Mechanistic studies often employ a combination of experimental techniques (e.g., chromatography, NMR spectroscopy) and computational methods like Density Functional Theory (DFT). rsc.orgnih.gov
These studies have revealed that a combination of steric repulsion and specific non-covalent interactions governs chiral recognition. In the kinetic resolution of binaphthol catalyzed by peptide-phosphonium salts, for example, DFT calculations showed that the catalyst activates the diol anion and the acylating agent through ion-pairing and multiple hydrogen bonds. rsc.org The stereochemical outcome was determined by subtle differences in steric effects and π–π stacking interactions between the catalyst and the different enantiomers of the substrate. rsc.org
In palladium-catalyzed C-H activation reactions using ligands that combine the axial chirality of a binaphthyl scaffold with an amino acid moiety, the N-acyl group often acts as an internal base. acs.org This facilitates the C-H activation step through a concerted metalation-deprotonation (CMD) mechanism. The chelation of the ligand to the metal creates a rigid transition state, which enables the efficient transfer of chirality from the ligand to the product. acs.org Chiral recognition models have also been developed based on chromatographic separation on chiral stationary phases (CSPs). Studies using CSPs derived from cholic acid to separate binaphthyl enantiomers proposed a model where specific interactions between the chiral selector and the analytes are responsible for the observed enantioselectivity. nih.gov
| System/Reaction | Methodology | Key Mechanistic Finding | Governing Interactions | Reference |
|---|---|---|---|---|
| Kinetic Resolution of Binaphthol | DFT Calculations | Catalyst simultaneously activates diol and acylating agent. | Ion-pairing, Hydrogen bonding, π–π stacking, Steric effects | rsc.org |
| Pd-Catalyzed C-H Activation | Experimental/Mechanistic Studies | Concerted Metalation-Deprotonation (CMD) mechanism via a rigid chelated transition state. | Metal chelation, Internal base effect | acs.org |
| Enantioseparation of Binaphthyls | HPLC, NMR, Molecular Mechanics | Development of a chiral discrimination model based on selector-analyte complexation. | Specific intermolecular forces (e.g., hydrogen bonds, dipole-dipole) | nih.gov |
Advanced Spectroscopic Characterization Techniques for Binaphthol Derivatives
Vibrational Absorption and Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational spectroscopy, encompassing both vibrational absorption (VA) and vibrational circular dichroism (VCD), offers profound insights into the molecular structure of chiral molecules like [2,2'-Binaphthalen]-6-ol. nih.govresearchgate.netmdpi.com VCD, in particular, is the differential absorption of left and right circularly polarized infrared light during a vibrational transition and is exquisitely sensitive to the stereochemistry of a molecule. wikipedia.orgbruker.comhindsinstruments.com
Analysis of Molecular Vibrations and Conformations
The VA and VCD spectra of binaphthol derivatives are rich in information regarding their molecular vibrations and atropisomeric conformations. The atropisomerism in these compounds arises from the hindered rotation around the C-C single bond connecting the two naphthalene (B1677914) rings. VCD spectroscopy is a powerful tool for determining the absolute configuration (R or S) of these atropisomers. wikipedia.org The spectrum of each enantiomer is a mirror image of the other, allowing for unambiguous assignment when compared with quantum chemical calculations. wikipedia.org
For a molecule like this compound, the vibrational modes of interest include the O-H stretch of the hydroxyl group, C-H stretching of the aromatic rings, and various C-C stretching and bending modes within the naphthalene skeleton. The fingerprint region of the VCD spectrum is particularly important as it contains a pattern of signals that is highly characteristic of the molecule's three-dimensional structure. researchgate.net The orientation of the two naphthalene rings relative to each other, defined by the dihedral angle, strongly influences the VCD signals. By comparing experimental spectra with those predicted by computational methods like Density Functional Theory (DFT), the preferred conformation in solution can be determined. wikipedia.org
Solvent Effects on Spectroscopic Signatures
The spectroscopic signatures of binaphthol derivatives in VA and especially in VCD are highly susceptible to solvent effects. researchgate.netnih.gov Solute-solvent interactions, particularly hydrogen bonding involving the hydroxyl group of this compound, can cause significant shifts in vibrational frequencies, changes in band intensities, and even sign changes in the VCD spectrum. researchgate.net
Studies on the parent compound, [1,1'-Binaphthalene]-2,2'-diol (BINOL), have shown that the VCD spectra can change drastically in different solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO). researchgate.net These changes are attributed to the formation of hydrogen bonds between the hydroxyl groups of the binaphthol and the solvent molecules. For this compound, a similar effect is expected. In a non-polar solvent, intramolecular hydrogen bonding might be favored, while in polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonds with the solvent will dominate. These different hydrogen bonding patterns alter the geometry and electronic properties of the molecule, which is reflected in the VCD spectrum. researchgate.netunibs.it Therefore, accounting for solvent effects, either implicitly through continuum models or explicitly by modeling solute-solvent complexes, is crucial for the accurate interpretation of VCD spectra and the correct assignment of absolute configuration. researchgate.netnih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. frontiersin.org For this compound, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its chemical structure and connectivity.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. hw.ac.ukwikipedia.org The aromatic protons will resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. oregonstate.edumsu.edu The exact chemical shifts and coupling patterns (multiplicity) will depend on the substitution pattern and the dihedral angle between the naphthalene rings. hw.ac.uk The hydroxyl proton (OH) will appear as a singlet, which can be broad, and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. hw.ac.ukmsu.edu
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. udel.educienotes.com Due to the complexity of the this compound structure, the spectrum will show numerous signals in the aromatic region (typically 110-160 ppm). oregonstate.eduwisc.edu The carbon atom bearing the hydroxyl group (C-6) will be shifted downfield due to the electronegativity of the oxygen atom. Quaternary carbons, those without attached protons, will generally show weaker signals. oregonstate.edu The ¹³C NMR spectrum of the closely related bi-2-naphthol provides a reference for the expected chemical shifts. researchgate.net
Below is an interactive table with predicted ¹H and ¹³C NMR chemical shift ranges for this compound.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H | 7.0 - 9.0 | Complex multiplets due to spin-spin coupling. |
| Hydroxyl Proton | ¹H | Variable (typically 4.0 - 10.0) | Broad singlet, position is solvent and concentration dependent. |
| Aromatic Carbons | ¹³C | 110 - 140 | Signals for carbons bonded to hydrogen. |
| Quaternary Aromatic Carbons | ¹³C | 120 - 150 | Includes carbons at the ring junctions and the point of linkage. |
| Carbon bonded to OH | ¹³C | 150 - 160 | Deshielded by the electronegative oxygen atom. |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY, DOSY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure of complex molecules like this compound. wikipedia.orgnih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) correlations through two to three bonds (J-coupling). youtube.comsdsu.eduyoutube.com For this compound, COSY would be used to identify which aromatic protons are adjacent to each other on the naphthalene rings, helping to trace the connectivity within each ring system. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations). wikipedia.orgyoutube.comsdsu.edu This is a powerful technique for assigning the ¹³C signals of all protonated carbons by linking them to their corresponding, and often more easily assigned, proton signals. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.orgyoutube.comsdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for establishing connectivity between different fragments of the molecule. For instance, HMBC can show correlations between protons on one naphthalene ring and carbons on the other, confirming the 2,2'-linkage. princeton.edu
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY and its counterpart NOESY provide information about protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orgprinceton.edu This is essential for determining the three-dimensional structure and conformation. In this compound, ROESY can detect through-space interactions between protons on the two different naphthalene units, which helps in defining the dihedral angle between them.
DOSY (Diffusion-Ordered Spectroscopy): DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. It can be used to confirm that all the observed NMR signals belong to a single molecular entity, thus verifying the purity of the sample.
The expected correlations from these 2D NMR experiments for this compound are summarized in the interactive table below.
| 2D NMR Experiment | Type of Correlation | Application for this compound |
| COSY | ¹H – ¹H (through 2-3 bonds) | Identifies adjacent aromatic protons within each naphthalene ring. |
| HSQC | ¹H – ¹³C (through 1 bond) | Assigns protonated carbon signals by correlating them to their attached protons. |
| HMBC | ¹H – ¹³C (through 2-4 bonds) | Establishes long-range connectivity, confirms the 2,2'-linkage, and assigns quaternary carbons. |
| ROESY | ¹H – ¹H (through space) | Provides information on the spatial proximity of protons, helping to determine the conformation and dihedral angle. |
| DOSY | Signal vs. Diffusion Rate | Confirms that all signals belong to a single molecule, assessing sample purity. |
Quantitative NMR Methodologies
Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. frontiersin.orgjeol.comnih.gov The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.comorganicchemistrydata.org This allows for absolute quantification without the need for a calibration curve using an identical standard, provided that a certified internal standard of known concentration is used. rssl.com
For the purity assessment of this compound, a ¹H qNMR experiment would be the method of choice. rssl.comox.ac.uk The procedure involves accurately weighing the sample and a suitable internal standard (e.g., maleic anhydride (B1165640), dimethyl sulfone) and dissolving them in a deuterated solvent. rssl.com Key considerations for accurate qNMR include:
Ensuring complete dissolution of both the analyte and the internal standard.
Selecting signals for both the analyte and the standard that are well-resolved and free from overlap with other signals.
Setting the experimental parameters, particularly the relaxation delay, to be sufficiently long (at least 5 times the longest T1 relaxation time) to ensure complete relaxation of all relevant nuclei between scans. frontiersin.org
By comparing the integral of a specific, well-defined proton signal of this compound with the integral of a known signal from the internal standard, the purity of the sample can be calculated with high accuracy and precision. nih.govrssl.comox.ac.uk
X-ray Crystallography for Definitive Structural Elucidation
X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like this compound, this technique provides the definitive proof of its molecular structure, including the absolute configuration of its stereogenic axis.
The absolute configuration of a chiral molecule refers to the specific spatial arrangement of its atoms. In the case of atropisomeric binaphthyls, this pertains to the right-handed (R) or left-handed (S) helicity of the two naphthalene rings with respect to each other. The high rotational barrier around the C-C single bond connecting the two naphthalene units gives rise to stable, non-interconverting enantiomers.
The determination of the absolute configuration of binaphthol derivatives by X-ray crystallography is a well-established method. It often involves the co-crystallization of the binaphthol with a chiral solvating agent of known absolute configuration or through the use of anomalous dispersion effects, particularly if a heavy atom is present in the structure. The resulting diastereomeric complexes or the analysis of Bijvoet pairs allows for the unambiguous assignment of the R or S configuration to the binaphthyl scaffold youtube.comwikipedia.org. For instance, the absolute configuration of various substituted binaphthyl compounds has been successfully determined, providing a foundational understanding for their application in asymmetric synthesis and chiral recognition researchgate.net.
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions are crucial in determining the physical properties of the solid-state material. In the case of binaphthol derivatives, the extended aromatic systems and the presence of functional groups like the hydroxyl group in this compound lead to a rich variety of non-covalent interactions.
Studies on related binaphthyl compounds, such as 1,1'-binaphthyl and 2,2'-dihydroxy-1,1'-binaphthyl (BINOL), have revealed the significant role of weak aromatic C-H···π hydrogen bonds in their crystal packing iucr.org. These interactions are responsible for the enantiomeric discrimination observed during the crystallization process. In hydroxylated binaphthyls like BINOL, strong intermolecular O-H···O hydrogen bonds are a dominant feature, often forming helical or zigzag chain structures in the crystal lattice researchgate.net.
For this compound, it is expected that the crystal structure would be stabilized by a combination of:
π-π stacking interactions: The large, flat surfaces of the naphthalene rings are prone to stacking, which is a significant stabilizing force in the crystals of many polycyclic aromatic hydrocarbons.
Hydrogen bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks of molecules. This is a key interaction in the crystal structures of related compounds like 2-naphthol (B1666908) smu.edu.
The interplay of these interactions dictates the final crystal structure, influencing properties such as melting point, solubility, and even solid-state fluorescence. The analysis of the crystal packing of this compound would provide valuable insights into its solid-state behavior and its potential for applications in materials science.
Mass Spectrometry Techniques (MS, HRMS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of complex mixtures and for the identification of volatile and semi-volatile compounds.
For this compound, the molecular formula is C₂₀H₁₄O, giving it a monoisotopic mass of 270.1045 u.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺˙) would be expected at m/z 270. This peak is generally strong in aromatic compounds due to the stability of the aromatic system libretexts.org. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. A common fragmentation for phenols is the loss of a hydrogen atom to form a stable phenoxy radical, followed by the loss of carbon monoxide (CO). Therefore, fragments at m/z 269 ([M-H]⁺) and m/z 241 ([M-H-CO]⁺) might be observed. The fragmentation of the binaphthyl system itself can lead to a variety of smaller aromatic ions.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition of the molecular ion and its fragments. For example, an HRMS measurement of the molecular ion should yield a mass very close to the calculated value of 270.1045, confirming the formula C₂₀H₁₄O and distinguishing it from other isobaric compounds. This technique is crucial for the unambiguous identification of new compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) like this compound, often after derivatization to increase volatility and improve chromatographic performance gcms.cznih.govbohrium.com. Silylation is a common derivatization method for hydroxyl groups. The GC would separate this compound from other components in a mixture, and the mass spectrometer would then provide a mass spectrum for identification. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of the compound.
| Technique | Expected m/z | Interpretation |
|---|---|---|
| MS (EI) | 270 | Molecular Ion (M⁺˙) |
| MS (EI) | 269 | [M-H]⁺ |
| MS (EI) | 241 | [M-H-CO]⁺ |
| HRMS | 270.1045 | Exact mass of C₂₀H₁₄O⁺˙ |
Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-transform infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule, as different functional groups absorb infrared radiation at characteristic frequencies.
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups: the hydroxyl group (-OH) and the aromatic naphthalene rings.
O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding in the solid state or in concentrated solutions. In the spectrum of 2-naphthol, a broad peak around 3253 cm⁻¹ is observed for the O-H stretch chegg.com.
Aromatic C-H Stretching: Sharp absorption bands are expected just above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the aromatic naphthalene rings.
Aromatic C=C Stretching: A series of medium to weak absorption bands in the region of 1450-1650 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings. In the spectrum of 2-naphthol, these bands are observed researchgate.net.
C-O Stretching: A strong absorption band is expected in the region of 1200-1300 cm⁻¹ due to the stretching vibration of the C-O bond of the phenolic hydroxyl group.
Out-of-Plane C-H Bending: The region below 900 cm⁻¹ will contain bands due to the out-of-plane bending of the aromatic C-H bonds. The specific pattern of these bands can sometimes provide information about the substitution pattern on the naphthalene rings. For instance, the IR spectrum of 2-naphthol shows characteristic bands at 844, 814, and 742 cm⁻¹, which are indicative of the number of adjacent hydrogens on the ring researchgate.net.
By comparing the FTIR spectrum of this compound to that of related compounds like 2-naphthol and 1,1'-bi-2-naphthol (B31242), a detailed analysis of its functional groups can be performed researchgate.net.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| -OH | 3200-3600 (broad, strong) | Stretching |
| Aromatic C-H | 3000-3100 (sharp, medium) | Stretching |
| Aromatic C=C | 1450-1650 (medium to weak) | Stretching |
| C-O (Phenolic) | 1200-1300 (strong) | Stretching |
| Aromatic C-H | Below 900 | Out-of-plane Bending |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques that provide information about the electronic structure of a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state.
The electronic spectrum of this compound is dominated by transitions involving the π-electrons of the extended aromatic system. The UV-Vis absorption spectrum of binaphthyl derivatives typically shows intense absorption bands in the ultraviolet region.
Electronic Transitions: The absorption bands observed in the UV-Vis spectrum of this compound are primarily due to π → π* electronic transitions within the naphthalene rings. The presence of the hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift of these absorption bands compared to the parent 2,2'-binaphthyl molecule. Studies on di-hydroxy naphthalene molecules have shown that the electronic transitions are shifted to higher wavelengths upon hydroxyl substitution tandfonline.com. The electronic absorption spectra of 2-naphthol show characteristic peaks around 300 nm, which are attributed to π-π* electronic transitions of the aromatic ring researchgate.net. For 2,2'-binaphthyl, an excitation peak is observed at 303 nm aatbio.com. Therefore, this compound is expected to have strong absorptions in a similar region, likely slightly red-shifted due to the hydroxyl group.
Optical Properties: Many binaphthol derivatives are known to be fluorescent nih.gov. Upon excitation with UV light, this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence properties of binaphthyls are sensitive to their environment, making them useful as fluorescent probes. For example, 2,2'-binaphthyl has an emission peak at 348 nm aatbio.com. The introduction of a hydroxyl group can influence the fluorescence quantum yield and lifetime. The fluorescence of hydroxyl-substituted aromatic compounds can also be sensitive to pH, as deprotonation of the hydroxyl group can significantly alter the electronic structure of the molecule.
The study of the electronic absorption and fluorescence properties of this compound is crucial for its potential applications in areas such as fluorescent sensors, molecular probes, and optoelectronic materials.
| Compound | Excitation λmax (nm) | Emission λmax (nm) |
|---|---|---|
| 2,2'-Binaphthyl | 303 aatbio.com | 348 aatbio.com |
| This compound (Predicted) | >303 | >348 |
Fluorescent Sensing Applications and Probing Mechanisms
The unique photophysical properties of this compound, commonly known as BINOL, and its derivatives make them exceptional candidates for the development of fluorescent sensors. Their rigid chiral structure and the ability to be functionalized at various positions allow for the design of highly selective and sensitive probes for a wide range of analytes, including metal ions and chiral molecules. The sensing mechanism of these fluorescent probes is primarily governed by processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), Förster Resonance Energy Transfer (FRET), and Aggregation-Induced Emission (AIE).
The core principle behind the functionality of these sensors lies in the interaction between the BINOL-based probe and the target analyte. This interaction induces a conformational change or an electronic perturbation in the fluorophore, leading to a discernible change in its fluorescence properties, such as enhancement (turn-on) or quenching (turn-off) of the emission.
Probing Mechanisms
Photoinduced Electron Transfer (PET): A significant number of BINOL-based fluorescent sensors operate on the principle of PET. In the absence of the analyte, the fluorescence of the binaphthyl fluorophore is quenched due to an electron transfer from a donor moiety (receptor) to the excited fluorophore. Upon binding of the analyte to the receptor, the energy level of the donor is lowered, inhibiting the PET process and thereby restoring the fluorescence of the binaphthyl unit. This "turn-on" response is a hallmark of many PET-based sensors. For instance, the fluorescence of a sensor can be quenched by a nitrogen atom's lone pair of electrons through a PET process, which is then turned on when the nitrogen binds with the carboxylic acid proton of an analyte like mandelic acid nih.gov.
Chelation-Enhanced Fluorescence (CHEF): The CHEF effect is a prominent mechanism in the detection of metal ions. In the unbound state, the fluorophore may have its fluorescence quenched due to various processes, including C=N isomerization. Upon chelation with a metal ion, a rigid complex is formed, which restricts these non-radiative decay pathways. This rigidity enhances the fluorescence intensity of the sensor. The selectivity of a naphthol-based sensor for Zn(2+) can be attributed to the combined effects of CHEF, C=N isomerization inhibition, and π-π stacking interactions between the two naphthalene rings researchgate.net. The coordination of Al(III) with imine and hydroxyl groups can interrupt the PET process, and the subsequent fluorescence enhancement is ascribed to a combination of PET and CHEF mechanisms nih.gov.
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer mechanism between a donor fluorophore and an acceptor chromophore. For FRET to occur, there must be a spectral overlap between the donor's emission and the acceptor's absorption, and the two must be in close proximity (typically 1-10 nm) vnu.edu.ua. While less common for simple BINOL derivatives, FRET can be engineered into more complex systems where the BINOL unit acts as either the donor or part of the scaffolding that brings a donor and acceptor pair together upon analyte binding.
Aggregation-Induced Emission (AIE): Conventional fluorophores often experience aggregation-caused quenching (ACQ) in high concentrations or in poor solvents. In contrast, AIE-active molecules, known as AIEgens, are non-emissive or weakly fluorescent in solution but become highly luminescent upon aggregation. This phenomenon is attributed to the restriction of intramolecular motions (RIM) in the aggregated state mdpi.com. Some naphthalene derivatives have been shown to exhibit AIE behavior, which can be harnessed for sensing applications nih.gov.
Applications in Metal Ion Detection
Derivatives of this compound have been successfully employed as fluorescent sensors for various metal ions. The introduction of specific chelating groups onto the binaphthyl scaffold imparts selectivity towards particular cations.
For example, a naphthalene derivative fluorescent probe, F6, was developed for the detection of Al³⁺. The addition of Al³⁺ to a solution of the probe resulted in a significant enhancement of its fluorescence intensity. The binding ratio of the F6 probe to Al³⁺ was determined to be 2:1, with a calculated binding constant of 1.598 × 10⁵ M⁻¹ and a detection limit of 8.73 × 10⁻⁸ mol/L nih.gov. Similarly, other naphthol-based Schiff base sensors have demonstrated high selectivity for Al³⁺, with one probe exhibiting a turn-on ratio of over 140-fold upon the addition of Al³⁺ and a detection limit of 0.05 μM. The proposed mechanism often involves the inhibition of C=N isomerization and the CHEF effect upon complexation with the aluminum ion.
The following table summarizes the performance of selected this compound based fluorescent sensors for metal ion detection.
| Sensor Derivative | Analyte | Detection Limit | Binding Constant (Ka) | Probing Mechanism |
| Naphthol derivative F6 | Al³⁺ | 8.73 × 10⁻⁸ M | 1.598 × 10⁵ M⁻¹ | CHEF, PET |
| Naphthol Schiff base L3 | Al³⁺ | 0.05 µM | 1.01 × 10⁶.⁵ M⁻¹ | C=N Isomerization Inhibition, CHEF |
| Rhodamine-diformyl p-cresol conjugate | Al³⁺ | 5 × 10⁻⁹ M | Not Reported | PET, CHEF, FRET |
Applications in Chiral Recognition of Amino Acids
A significant application of chiral BINOL derivatives is in the enantioselective recognition of amino acids. The inherent chirality of the binaphthyl backbone allows for the creation of sensors that can differentiate between the D and L enantiomers of an amino acid.
Novel binaphthyl-amine (BINAM)-based fluorescent probes have been synthesized for the specific identification of the L-configuration of lysine. These probes demonstrated a high enantiomeric fluorescence enhancement ratio (ef) of up to 15.29. The detection limits for L-lysine using these probes were in the micromolar range, with one derivative showing a limit of detection of 2.12 × 10⁻⁶ M. The sensing mechanism is based on the differential interaction between the chiral probe and the two enantiomers of lysine, leading to a more significant fluorescence enhancement for the L-enantiomer.
Another study reported a chiral binaphthalene-based fluorescent polymer sensor for the highly enantioselective recognition of phenylalaninol. This polymer exhibited a remarkable "turn-on" fluorescence-enhancement in the presence of (D)-phenylalaninol, with an enantiomeric fluorescence difference ratio (ef) as high as 8.99.
The table below details the research findings for the fluorescent sensing of amino acids using this compound derivatives.
| Sensor Derivative | Analyte | Detection Limit | Enantiomeric Fluorescence Enhancement Ratio (ef) | Probing Mechanism |
| Binaphthyl-Amine (BINAM)-based probe (D,R)-1 | L-Lysine | 2.12 × 10⁻⁶ M | 9.99 | Chiral Recognition |
| Binaphthyl-Amine (BINAM)-based probe (L,R)-1 | L-Lysine | 5.98 × 10⁻⁶ M | 15.29 | Chiral Recognition |
| Chiral binaphthalene-based polymer P-1 | (D)-Phenylalaninol | Not Reported | 8.99 | Chiral Recognition, "Turn-on" Fluorescence |
Applications of 2,2 Binaphthalen 6 Ol Derivatives in Advanced Materials and Catalysis
Catalytic Applications in Asymmetric Organic Synthesis
The inherent chirality of [2,2'-Binaphthalen]-6-ol derivatives makes them invaluable scaffolds for the development of chiral ligands and catalysts. These have been instrumental in advancing the field of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.
Chiral Ligands for Transition Metal Catalysis (e.g., Palladium, Titanium, Gold)
Derivatives of this compound are precursors to a wide array of chiral ligands that can coordinate with various transition metals to form highly effective asymmetric catalysts. The binaphthyl backbone provides a well-defined and sterically hindered chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol in catalytic reactions.
One notable class of ligands derived from binaphthyl scaffolds are phosphines, such as the renowned BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). While not a direct derivative of this compound, the principles of its application are highly relevant. The C₂-symmetric structure of these ligands, when complexed with metals like palladium, rhodium, and ruthenium, creates a chiral pocket that effectively discriminates between the two prochiral faces of a substrate.
Recent research has focused on developing new classes of ligands that combine the axial chirality of binaphthyl scaffolds with other functional groups to enhance catalytic activity and enantioselectivity. For instance, novel ligands incorporating both the binaphthyl moiety and amino acid features have been designed for palladium-catalyzed asymmetric C-H activation reactions. These ligands have demonstrated superior performance compared to traditional mono-N-protected amino acids in certain cycloaddition reactions, achieving high enantioselectivities. nih.govresearchgate.net The rigidity of the binaphthyl scaffold in these ligands contributes to a more defined transition state, leading to efficient transfer of chirality. nih.govresearchgate.net
The versatility of the binaphthyl framework allows for fine-tuning of the ligand's steric and electronic properties by introducing substituents at various positions on the naphthalene (B1677914) rings. This modularity is key to optimizing catalysts for specific transformations and substrates.
Enantioselective Transformations (e.g., Alkylation, Hydrocyanation, Epoxidation, Diels-Alder)
The chiral metal complexes formed from this compound-derived ligands have been successfully employed in a broad spectrum of enantioselective transformations. These reactions are fundamental in organic synthesis for the construction of complex chiral molecules from simple achiral precursors.
Key Enantioselective Transformations Catalyzed by Binaphthyl-Based Metal Complexes:
| Transformation | Metal Catalyst | Typical Ligand Type | Achieved Enantioselectivity (ee) |
| C–H Activation/Cycloaddition | Palladium | Binaphthyl-amino acid hybrids | Up to 95% researchgate.net |
| Oxidative Coupling | Copper | Binaphthyl-diamine | Up to 97% acs.org |
| Silylation of C-H bonds | Rhodium | BINAP | Up to 81% nih.gov |
| Diels-Alder Reactions | Various | Schiff-base complexes | High stereoselectivity researchgate.net |
| Epoxidation of Alkenes | Various | Schiff-base complexes | High stereoselectivity researchgate.net |
For example, chiral copper catalytic systems utilizing binaphthyl-diamine ligands have been developed for the asymmetric oxidative coupling of 2-naphthol (B1666908) derivatives, yielding enantiomerically enriched BINOL derivatives with excellent enantiomeric excess (up to 97% ee). acs.org Similarly, palladium catalysts bearing binaphthyl-based ligands have been instrumental in enantioselective C-H functionalization, a powerful tool for the direct and efficient synthesis of complex molecules. nih.govresearchgate.net The development of such catalytic systems continues to be an active area of research, with the aim of expanding the scope of asymmetric transformations and improving their efficiency and selectivity.
Organocatalysis and Phase-Transfer Catalysis (PTC)
Beyond their role as ligands in metal catalysis, derivatives of this compound have also been employed as organocatalysts and in phase-transfer catalysis. In organocatalysis, the binaphthyl scaffold can be functionalized with catalytically active groups, such as Brønsted acids or bases, to create a chiral environment for the reaction without the need for a metal.
Chiral binaphthyl-modified onium salts, such as tetraalkylammonium and phosphonium salts, have been developed as highly effective phase-transfer catalysts. nih.gov These catalysts facilitate the transfer of a reactant from one phase to another (e.g., from an aqueous phase to an organic phase) where the reaction occurs. The chiral environment provided by the binaphthyl moiety of the catalyst ensures that the reaction proceeds enantioselectively. This approach has been successfully applied to a variety of transformations, including alkylations, Michael additions, and aldol reactions, under mild biphasic conditions. nih.gov The design of these catalysts is crucial for generating a well-defined chiral ion pair that reacts with high efficiency and stereoselectivity. nih.gov Recent advances have focused on the development of C₂-symmetric chiral biaryl-modified phase-transfer catalysts, which have shown exceptional performance in asymmetric synthesis. nih.gov
Applications in Materials Science
The rigid, conjugated, and chiral nature of the this compound framework also makes its derivatives attractive building blocks for advanced materials with unique optical, electronic, and self-assembly properties.
Organic Electronic Materials and Semiconductors
Derivatives of binaphthyls are being explored for their potential in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The extended π-conjugation of the naphthalene rings facilitates charge transport, a key property for semiconductor materials. The ability to introduce various functional groups onto the binaphthyl core allows for the tuning of their electronic properties, such as their energy levels (HOMO and LUMO) and charge carrier mobility.
While research in this area is still emerging, the principles are similar to those for other polycyclic aromatic hydrocarbons like anthracene and pentacene, which have been extensively studied as organic semiconductors. sigmaaldrich.comsigmaaldrich.comresearchgate.net The introduction of chirality can also lead to interesting chiroptical properties, which could be exploited in devices such as circularly polarized light emitters. Furthermore, the defined structure of binaphthyl derivatives can promote ordered packing in the solid state, which is beneficial for efficient charge transport in thin-film devices.
Supramolecular Chemistry and Self-Assembled Systems
The well-defined geometry and potential for intermolecular interactions make this compound derivatives excellent candidates for applications in supramolecular chemistry. These molecules can be designed to self-assemble into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
For example, binaphthyl derivatives have been used to construct bowl-shaped cyclophanes that can form proton-responsive supramolecular polymers. acs.org The chirality of the binaphthyl units can be translated to the supramolecular level, leading to the formation of helical or other chiral assemblies. These self-assembled systems have potential applications in areas such as chiral recognition, sensing, and catalysis. The ability to control the assembly and disassembly of these structures through external stimuli (e.g., pH, light, temperature) is a key area of current research.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The incorporation of chiral ligands into metal-organic frameworks (MOFs) and coordination polymers is a key strategy for inducing chirality within these porous materials, enabling their use in enantioselective applications. Derivatives of this compound, particularly those functionalized with coordinating groups like carboxylic acids, have proven to be excellent candidates for the construction of homochiral MOFs. nih.gov
These binaphthyl-based ligands act as chiral struts, connecting metal nodes to form extended, three-dimensional structures with well-defined, chiral pore environments. The inherent chirality of the BINOL unit is effectively transferred to the resulting framework, making these materials suitable for applications in asymmetric catalysis and the separation of enantiomers. rsc.org
One notable example is the synthesis of a homochiral MOF from enantiopure (R)-2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarboxylic acid. X-ray diffraction studies of this manganese-based MOF revealed a one-dimensional infinite right-handed helical tubular structure. mdpi.com This helical arrangement creates a chiral microenvironment within the pores of the material, which is crucial for chiral recognition processes. Another example involves the use of a (R)-3,3′-bis(6-carboxy-2-naphthyl)-2,2′-dihydroxy-1,1′-binaphthyl ligand to construct a homochiral MOF with an expanded open cage structure. This material has been successfully employed as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the separation of various racemates. researchgate.net
The functionalization of BINOL at different positions allows for the tuning of the resulting MOF's properties. For instance, dicarboxylic acid derivatives of BINOL have been used to synthesize chiral zirconium MOFs, which can be post-synthetically metalated with rhodium or ruthenium complexes. These metalated MOFs have shown high enantioselectivity in asymmetric reactions such as the 1,4-addition of arylboronic acids and the hydrogenation of alkenes. frontiersin.org
| BINOL Derivative Ligand | Metal Ion/Cluster | Structural Features | Application |
|---|---|---|---|
| (R)-2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarboxylic acid | Mn(II) | One-dimensional right-handed helical tubular structure mdpi.com | Host for guest molecule inclusion mdpi.com |
| (R)-3,3′-bis(6-carboxy-2-naphthyl)-2,2′-dihydroxy-1,1′-binaphthyl | Not specified | Expanded open cage structure | Chiral stationary phase for HPLC enantiomer separation researchgate.net |
| BINAP-derived dicarboxylic acid | Zr(IV) | Post-synthetically metalated with Rh or Ru | Asymmetric catalysis frontiersin.org |
| (S)-2,2′-diethoxy-1,1′-binaphthyl-6,6′-dicarboxylic acid | Sn(IV) | Monomeric chiral rings | Potential building blocks for MOFs researchgate.net |
Development of Novel Optical Materials
The non-centrosymmetric nature and extended π-conjugated system of chiral this compound derivatives make them attractive candidates for the development of novel optical materials, particularly in the field of nonlinear optics (NLO). These materials can interact with intense laser light to produce new frequencies, a property that is highly sought after for applications in optical data storage, image processing, and optical switching.
Research has focused on the synthesis of various 6,6'-disubstituted binaphthol derivatives and the investigation of their second-order NLO properties. These studies have shown that the molecular structure, particularly the nature of the donor and acceptor groups attached to the binaphthyl core, has a significant impact on the first molecular hyperpolarizability (β), a measure of the second-order NLO response.
For instance, a series of chiral bis-dipolar molecules based on the binaphthol system with different acceptors have been synthesized. These V-shaped molecules, where two donor-acceptor systems are linked together, have demonstrated very high first molecular hyperpolarizabilities. The dihedral angle between the two naphthyl moieties, which can be controlled through chemical modification, also plays a crucial role in determining the optical properties of these compounds. dtu.dk Derivatives with spatially extended substituents at the 6,6'-positions, such as styryl or vinyl groups, have been shown to exhibit unusually high molar twisting power in nematic liquid crystals. tandfonline.com
Theoretical calculations have been employed to understand the structure-property relationships of these binaphthol derivatives. These studies have shown good agreement with experimental UV-vis absorption spectra and have been used to predict the NLO properties of new derivatives.
| This compound Derivative | First Molecular Hyperpolarizability (β) (10-30 esu) | Key Structural Feature |
|---|---|---|
| 6,6'-disubstituted-2,2'-diethoxy-1,1'-binaphthyl with acceptor = (E)-CH=CH(p-PhCh=C-(CN)2) | up to 888 dtu.dk | Bis-dipolar V-shaped system with strong acceptor group dtu.dk |
| Bridged binaphthol derivatives with styryl or vinyl substituents | High molar twisting power (up to 124.5 μm-1) tandfonline.com | Spatially extended substituents at 6,6'-positions tandfonline.com |
Polymer Science and Chiral Polymer Synthesis
The integration of the this compound moiety into polymer structures has led to the development of novel chiral polymers with a wide range of applications, including chiral recognition, enantioselective separation, and asymmetric catalysis. The rigid and chiral nature of the binaphthyl unit can impart unique properties to the resulting polymer, such as helical structures and specific recognition sites.
One approach to creating such polymers is through the synthesis of chiral conjugated BINOL-porous polymers (CBPPs). These materials are prepared from enantiopure BINOL derivatives and a suitable cross-linking agent, resulting in highly stable porous frameworks. These CBPPs have shown effective chiral recognition for various enantiomers, including terpenes and amines, with higher enantiomeric recognition than their soluble monomeric counterparts. acs.org This enhancement is attributed to the extended π-conjugation and the confinement effects within the porous polymer network. nih.gov
Another strategy involves the use of molecularly imprinted polymers (MIPs). In this technique, a chiral template, such as (R)-1,1'-bi-2,2'-naphthol, is used during the polymerization process. After polymerization, the template is removed, leaving behind chiral cavities that can selectively rebind the target enantiomer. This approach has been successfully used to create monolithic stationary phases for capillary electrochromatography for the chiral separation of binaphthol enantiomers. nih.gov
Furthermore, BINOL derivatives have been incorporated into the backbone of various polymers, including polyimides and polysulfates. mdpi.comresearchgate.net These polymers often exhibit interesting properties for gas separation and can also serve as platforms for the development of chiral fluorescent materials. The introduction of the asymmetric BINOL unit can disrupt the packing of polymer chains, leading to amorphous materials with unique optical properties. mdpi.com
| Polymer Type | This compound Derivative Used | Key Feature/Application |
|---|---|---|
| Chiral Conjugated Porous Polymers (CBPPs) | Enantiopure (R)- or (S)-BINOL derivatives | Effective chiral recognition of terpenes and amines acs.org |
| Molecularly Imprinted Polymer (MIP) | (R)-1,1'-bi-2,2'-naphthol as template | Chiral separation of binaphthol enantiomers in capillary electrochromatography nih.gov |
| Chiral Polysulfate | R/S-binaphthol | Fluorescent chiral polymer films mdpi.com |
| Polymer-based fluorescent sensors | (S)-6,6'-dibromo-BINOL derivative | Enantioselective recognition of chiral amino alcohols and amino acids acs.org |
Fluorescent Probes and Sensors for Chemical and Environmental Analysis
The inherent fluorescence of the binaphthyl core, combined with its ability to be functionalized with various recognition units, makes this compound derivatives excellent platforms for the design of fluorescent probes and sensors. These sensors can detect a wide range of analytes, including metal ions and anions, with high sensitivity and selectivity. The chiral nature of the BINOL scaffold also allows for the development of enantioselective sensors.
A common design strategy for these sensors involves attaching a receptor unit to the BINOL platform that can selectively bind to the target analyte. This binding event then triggers a change in the fluorescence properties of the molecule, such as quenching ("turn-off"), enhancement ("turn-on"), or a shift in the emission wavelength (ratiometric).
For example, a cyclen-appended BINOL derivative has been developed as a multifunctional fluorescent sensor. It exhibits a "turn-off" fluorescence response with high selectivity for Cu(II) ions in aqueous solution. The in-situ generated complex can then be used for the "off-on" sensing of sulfide anions with a detection limit in the micromolar range. acs.orgacs.org Another BINOL-xylose conjugate has been synthesized as a "turn-off" fluorescent receptor for Fe(III) ions with a detection limit of 9.074 × 10-7 M. rsc.org
In addition to metal ions, BINOL-based sensors have been developed for the detection of anions. A novel sensor has been designed for the ratiometric fluorescent detection of cyanide ions (CN⁻) with a low detection limit of 189 nM. The detection mechanism involves the nucleophilic addition of cyanide to a dicyanovinyl group on the sensor, which alters the intramolecular charge transfer (ICT) process and leads to a visible color change from green to blue. nih.gov
The versatility of the BINOL scaffold allows for the development of sensors for a wide array of analytes, making them valuable tools for chemical and environmental analysis.
| Sensor Based on this compound Derivative | Analyte Detected | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Cyclen-appended BINOL derivative | Cu(II) | "Turn-off" fluorescence | Not specified |
| In-situ generated complex of cyclen-appended BINOL and Cu(II) | Sulfide anion | "Off-on" fluorescence | Micromolar range acs.orgacs.org |
| BINOL-xylose conjugate (R-β-D-2) | Fe(III) | "Turn-off" fluorescence | 9.074 × 10-7 M rsc.org |
| BINOL-based sensor BBCN | Cyanide (CN⁻) | Ratiometric fluorescence | 189 nM nih.gov |
Innovative Functional Materials Development
The unique combination of chirality, rigidity, and functionality inherent in the this compound scaffold has spurred the development of a wide range of innovative functional materials. The applications detailed in the preceding sections—MOFs, optical materials, polymers, and sensors—represent key areas where BINOL derivatives are making a significant impact. The versatility of this molecular platform allows for its adaptation to create materials with tailored properties for specific, advanced applications.
The development of BINOL-containing chiral porous polymers exemplifies the trend towards creating materials with high surface areas and well-defined chiral environments for enantioselective processes. acs.orgnih.gov These materials are not only promising for separations and catalysis but also for the development of heterogeneous sensors with enhanced sensitivity and reusability.
In the realm of optical materials, the focus extends beyond NLO properties to include the development of chiroptical materials. Binaphthyl derivatives have been used to create materials with circularly polarized luminescence (CPL), a property of interest for applications in 3D displays, optical data storage, and spintronics. The introduction of phenylethynyl groups at various positions on the binaphthyl skeleton has been shown to significantly influence the photophysical properties, leading to materials with high fluorescence quantum yields and large dissymmetry factors in their CPL. chemrxiv.org
Furthermore, the ability of BINOL derivatives to form ordered structures in the liquid crystalline phase is being explored for the creation of new chiral liquid crystals. These materials are crucial for a variety of display technologies and photonic devices. The molar twisting power of BINOL derivatives can be tuned by altering the substituents on the binaphthyl core, allowing for precise control over the properties of the resulting liquid crystal phase. tandfonline.com
The ongoing research into the derivatization of this compound continues to open up new avenues for the creation of advanced functional materials with unprecedented properties and applications. The ability to precisely control the molecular architecture of these derivatives ensures that they will remain a vital component in the materials scientist's toolbox for the foreseeable future.
Future Directions and Emerging Research Areas
Design and Synthesis of Advanced Binaphthol Architectures
The inherent chirality and structural rigidity of the binaphthyl backbone make it a prime candidate for the construction of advanced molecular architectures. Future research is geared towards the synthesis of novel [2,2'-Binaphthalen]-6-ol derivatives with tailored functionalities. The regioselective functionalization at the 6- and 6'-positions is a key strategy in this endeavor. nih.gov
One promising approach involves the use of transition metal-catalyzed cross-coupling reactions to introduce a wide array of substituents at the 6,6'-positions. nih.gov For instance, the Suzuki coupling reaction can be employed to introduce aryl or vinyl groups, thereby extending the π-conjugated system of the binaphthyl core. This can lead to materials with interesting photophysical properties. Similarly, the Sonogashira reaction allows for the introduction of alkynyl groups, which can serve as handles for further transformations or as building blocks for larger supramolecular assemblies. chemrxiv.org
Another area of focus is the development of protecting-group-free synthetic protocols. Direct lithiation of 6-bromo derivatives followed by the addition of various electrophiles has been shown to be an effective method for the C-C functionalization of the binaphthyl scaffold. This approach not only simplifies the synthetic process but also aligns with the principles of green chemistry by reducing the number of reaction steps and the generation of waste.
The synthesis of dendrimers and chiral polymers based on 6,6'-disubstituted BINOLs represents another exciting frontier. nih.gov These macromolecules can exhibit unique properties, such as light-harvesting capabilities and enhanced fluorescence in the presence of chiral analytes, making them suitable for applications in molecular recognition and sensing. nih.gov
Development of Highly Efficient and Sustainable Catalytic Systems
The use of BINOL derivatives as chiral ligands in asymmetric catalysis is well-established. Future research in this area is focused on the development of catalytic systems based on this compound that are not only highly efficient and enantioselective but also sustainable and recyclable.
A key strategy is the heterogenization of homogeneous catalysts. By immobilizing this compound-based catalysts on solid supports such as polymers, silica, or magnetic nanoparticles, it is possible to facilitate catalyst recovery and reuse, thereby reducing costs and environmental impact. arkat-usa.org For example, the use of magnetic nanoparticles allows for the easy separation of the catalyst from the reaction mixture using an external magnet. arkat-usa.org
The development of catalysts that can operate in environmentally benign solvents, such as water or ionic liquids, is another important research direction. arkat-usa.org This reduces the reliance on volatile organic compounds (VOCs), which are often toxic and flammable.
Furthermore, there is a growing interest in the use of earth-abundant and non-toxic metals in catalysis. Research is underway to develop catalytic systems based on iron, copper, and other first-row transition metals in combination with this compound-derived ligands, as alternatives to precious metal catalysts like palladium and rhodium. mdpi.comrsisinternational.org
The table below summarizes some of the recent advances in the development of catalytic systems based on substituted BINOLs.
| Catalyst System | Reaction Type | Key Features |
| (R)-6,6'-Diphenyl-BINOL-La | Asymmetric Pudovik reaction | Improved enantioselectivity compared to unsubstituted BINOL. rsc.org |
| Cu(II) complex with picolinic acid/substituted BINOLs | Asymmetric oxidative coupling of 2-naphthols | High yields and excellent enantioselectivities (up to 96% ee). mdpi.com |
| Fe(II)-diphosphine oxide complex | Enantioselective aerobic coupling of 2-naphthols | High yields (up to 98%) and good enantiomeric excesses. mdpi.com |
| L-cysteine@Fe3O4 | Asymmetric oxidative cross-coupling of 2-naphthols | Recyclable magnetic nanocatalyst, operates in water. arkat-usa.org |
Integration of this compound into Multifunctional Materials
The unique structural and chiral properties of this compound make it an attractive building block for the creation of multifunctional materials with applications in various fields, including materials science, electronics, and biomedicine.
One area of active research is the incorporation of this compound derivatives into metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials with a porous structure, and by using chiral ligands like this compound, it is possible to create chiral MOFs with enantioselective recognition and separation capabilities. nih.gov These materials could be used for the separation of racemic mixtures in the pharmaceutical industry.
The integration of this compound into polymers is another promising avenue. nih.govnih.gov This can be achieved by either incorporating the binaphthyl unit into the polymer backbone or by grafting it onto a pre-existing polymer chain. mdpi.com The resulting chiral polymers can be used as stationary phases in chromatography for the separation of enantiomers or as materials with chiroptical properties for applications in optical devices.
Furthermore, the development of sensors based on this compound is an emerging research area. By functionalizing the binaphthyl core with specific recognition units, it is possible to create sensors that can detect the presence of certain molecules or ions with high sensitivity and selectivity. The inherent chirality of the binaphthyl scaffold can also be exploited to develop sensors that can distinguish between different enantiomers of a target analyte.
Advanced Computational Methodologies for Prediction and Discovery
Advanced computational methodologies, particularly Density Functional Theory (DFT), are playing an increasingly important role in the study of this compound and its derivatives. nih.govresearchgate.netresearchgate.net These methods provide valuable insights into the electronic structure, properties, and reactivity of these molecules, which can guide the design of new materials and catalysts.
DFT calculations can be used to predict the geometric and electronic properties of this compound derivatives with a high degree of accuracy. researchgate.net This includes parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional structure of these molecules. Furthermore, DFT can be used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which provide information about the chemical reactivity and electronic transitions of the molecule. researchgate.net
In the context of catalysis, DFT can be used to model the interaction between a this compound-based ligand and a metal center, as well as the interaction of the resulting catalyst with a substrate. nih.gov This can help to elucidate the mechanism of a catalytic reaction and to understand the origin of the observed enantioselectivity. nih.gov By calculating the energies of the transition states for the formation of the different enantiomers, it is possible to predict which enantiomer will be formed preferentially.
Computational methods can also be used to predict the chiroptical properties of this compound derivatives, such as their circular dichroism (CD) spectra. nih.gov This information is valuable for the characterization of these molecules and for understanding the relationship between their structure and their optical properties.
Exploration of Novel Reactivity and Transformation Pathways
The exploration of novel reactivity and transformation pathways for this compound is a key area of research aimed at expanding the synthetic utility of this versatile scaffold. A significant focus is on the regioselective functionalization of the binaphthyl core to introduce new chemical handles and modulate the electronic and steric properties of the molecule.
One such pathway is the direct electrophilic substitution of the aromatic rings. Depending on the reaction conditions, various functional groups, such as nitro and bromo, can be introduced at specific positions, primarily at the 6- and 6'-positions. nih.gov These functionalized derivatives can then serve as precursors for a wide range of further transformations.
Transition metal-catalyzed C-H activation is another powerful tool for the functionalization of this compound. nih.gov This methodology allows for the direct formation of C-C and C-heteroatom bonds at positions that are not readily accessible through classical methods.
Furthermore, the development of novel cyclization reactions involving the binaphthyl scaffold is an active area of research. These reactions can lead to the formation of complex, polycyclic architectures with unique three-dimensional structures and properties.
The table below highlights some of the key transformation pathways for the synthesis of 6,6'-disubstituted BINOL derivatives.
| Reaction | Reagents | Product |
| Dibromination | Bromine in CH2Cl2 | 6,6'-DibromoBINOL nih.gov |
| Nitration | Nitric acid in acetic acid/CH2Cl2 | 6,6'-DinitroBINOL nih.gov |
| Sonogashira Coupling | Alkyne, Pd catalyst, Cu co-catalyst | 6,6'-DialkynylBINOL chemrxiv.org |
| Suzuki Coupling | Boronic acid/ester, Pd catalyst | 6,6'-Diaryl/vinylBINOL nih.gov |
Sustainable and Green Chemistry Approaches in Binaphthol Synthesis
In recent years, there has been a significant shift towards the development of sustainable and green chemistry approaches for the synthesis of this compound and its derivatives. rsisinternational.orgaacmanchar.edu.insemanticscholar.org The goal is to minimize the environmental impact of the synthetic processes by reducing waste, using less hazardous reagents and solvents, and improving energy efficiency.
One of the key areas of focus is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. rsisinternational.orgaacmanchar.edu.in For example, the use of Cu-Montmorillonite, a type of clay-based catalyst, has been shown to be effective for the oxidative coupling of 2-naphthol (B1666908) to form BINOL. rsisinternational.orgaacmanchar.edu.in This catalyst is inexpensive, non-toxic, and can be reused multiple times without a significant loss of activity.
The use of environmentally friendly solvents, such as water, is another important aspect of green chemistry. arkat-usa.org The synthesis of BINOL via an oxidative cross-coupling reaction in water using a recyclable magnetic nanocatalyst has been reported. arkat-usa.org This approach avoids the use of volatile organic solvents and simplifies the work-up procedure.
Furthermore, there is a growing interest in the use of aerobic oxidation reactions, which use oxygen from the air as the oxidant. mdpi.com This eliminates the need for stoichiometric amounts of chemical oxidants, which often generate hazardous waste. The development of catalytic systems that can efficiently utilize molecular oxygen is a major goal in this area.
Solvent-less reaction conditions are also being explored as a way to further reduce the environmental footprint of BINOL synthesis. aacmanchar.edu.in The preparation of BINOL by heating a powdered mixture of 2-naphthol and a catalyst, either conventionally or with microwave irradiation, has been demonstrated. aacmanchar.edu.in
Q & A
Basic Questions
Q. What are the established synthetic methods for preparing [2,2'-Binaphthalen]-6-ol, and what key reaction conditions influence yield and purity?
- Answer : The synthesis of this compound derivatives often involves alkylation or dimerization strategies. For example, racemic [1,1'-binaphthalene]-2,2'-diol can be alkylated to introduce substituents . Another route includes dimerizing commercially available naphthols followed by mono- or di-functionalization . Key factors affecting yield include reaction temperature, choice of base (e.g., K₂CO₃ for alkylation), and purification via column chromatography to isolate mono- vs. di-substituted products . Protecting groups (e.g., methoxy or benzyl) are often employed to direct regioselectivity .
Q. How is this compound typically characterized to confirm its structural and chiral integrity?
- Answer : Characterization relies on a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and hydroxyl group presence .
- Chiral HPLC or polarimetry to confirm enantiopurity, especially for applications in asymmetric catalysis .
- X-ray crystallography for absolute configuration determination, as seen in derivatives like (R)-2'-methoxy-[1,1'-binaphthalen]-2-ol .
- Mass spectrometry (e.g., EI-MS) to validate molecular weight .
Q. What are the primary applications of this compound in asymmetric catalysis, and how does its structure contribute to enantioselectivity?
- Answer : The compound serves as a precursor for chiral ligands (e.g., phosphines or sulfonamides) in asymmetric catalysis . Its binaphthyl backbone provides a rigid, C₂-symmetric framework that induces steric and electronic effects, enabling enantioselective transformations like cross-coupling or hydrogenation. For instance, phosphino-binaphthol derivatives coordinate transition metals (e.g., Pd, Ru), directing substrate orientation during catalysis .
Advanced Research Questions
Q. What experimental strategies are effective for resolving enantiomers of this compound, and how can chiral counterions or chromatographic methods be optimized?
- Answer : Kinetic resolution using chiral counterions (e.g., tartrate derivatives) can achieve high enantiomeric excess (ee) by selectively stabilizing one enantiomer during crystallization . Chromatographic methods, such as chiral stationary phase (CSP) HPLC, are optimized by adjusting mobile phase composition (e.g., hexane/isopropanol ratios) and column temperature . For preparative-scale separation, simulated moving bed (SMB) chromatography improves efficiency .
Q. How can researchers address contradictions in reported spectroscopic data or synthetic yields for this compound derivatives across different studies?
- Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent purity, moisture levels) or characterization protocols. To resolve discrepancies:
- Reproduce experiments under strictly controlled conditions (inert atmosphere, anhydrous solvents) .
- Cross-validate NMR assignments using 2D techniques (COSY, NOESY) .
- Compare synthetic yields with literature reports after standardizing purification methods (e.g., recrystallization vs. chromatography) .
Q. What methodological considerations are critical when designing catalytic systems using this compound-derived ligands to enhance reaction efficiency?
- Answer : Key considerations include:
- Ligand modification : Introducing electron-withdrawing/donating groups (e.g., methoxy, nitro) to tune metal center electrophilicity .
- Steric bulk : Adjusting substituents at the 2- and 2'-positions to control substrate access .
- Solvent effects : Polar aprotic solvents (e.g., DMF) often improve ligand-metal coordination .
- Catalyst loading : Lowering to 0.1–1 mol% while maintaining turnover frequency (TOF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
